3,4,5-Trimethylcyclohex-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trimethylcyclohex-3-ene-1,2-dione is an organic compound with the molecular formula C9H12O2 It is a derivative of cyclohexene, characterized by the presence of three methyl groups and two ketone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethylcyclohex-3-ene-1,2-dione typically involves the oxidation of 3,5,5-trimethylcyclohex-3-en-1-one. This reaction can be carried out using molecular oxygen or other oxidizing agents under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes, utilizing catalysts to enhance the reaction efficiency and yield. The specific conditions, such as temperature, pressure, and choice of oxidizing agent, are optimized to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethylcyclohex-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Molecular oxygen, potassium permanganate, and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized cyclohexene derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
3,4,5-Trimethylcyclohex-3-ene-1,2-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,5-Trimethylcyclohex-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3,5,5-trimethylcyclohex-2-ene-1,4-dione
- 2,6,6-Trimethyl-2-cyclohexene-1,4-dione
Uniqueness
3,4,5-Trimethylcyclohex-3-ene-1,2-dione is unique due to its specific arrangement of methyl groups and ketone functionalities, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
413576-55-3 |
---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3,4,5-trimethylcyclohex-3-ene-1,2-dione |
InChI |
InChI=1S/C9H12O2/c1-5-4-8(10)9(11)7(3)6(5)2/h5H,4H2,1-3H3 |
InChI Key |
ZOUREAIQPBCHNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C(=O)C(=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.